molecular formula C19H22F3N3 B2768294 N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-52-5

N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Cat. No.: B2768294
CAS No.: 338400-52-5
M. Wt: 349.401
InChI Key: ZLXVPWOJUYRELC-UHFFFAOYSA-N
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Description

N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a guanidine core. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Mechanism of Action

Mode of Action

. These reactions involve the transfer of electrons, which can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

For instance, the trifluoromethyl group is known to participate in nucleophilic substitution reactions , which could potentially affect various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, some compounds need to be stored under specific conditions to maintain their stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine typically involves the following steps:

    Formation of the Guanidine Core: The guanidine core can be synthesized by reacting an appropriate amine with a cyanamide derivative under basic conditions.

    Introduction of the Benzyl Moiety: The benzyl group with a trifluoromethyl substituent is introduced through a nucleophilic substitution reaction. This step often involves the use of a benzyl halide derivative and a suitable base.

    Attachment of the Butyl and Phenyl Groups: The final step involves the attachment of the butyl and phenyl groups to the guanidine core. This can be achieved through a series of alkylation and arylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced compounds with modified hydrogenation states.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine can be compared with other similar compounds, such as:

    N-butyl-N’‘-phenyl-N’-[4-(trifluoromethyl)benzyl]guanidine: Differing in the position of the trifluoromethyl group on the benzyl moiety.

    N-butyl-N’‘-phenyl-N’-[3-(difluoromethyl)benzyl]guanidine: Differing in the number of fluorine atoms in the substituent group.

    N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)phenyl]guanidine: Differing in the nature of the aromatic substituent.

Properties

IUPAC Name

1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3/c1-2-3-12-23-18(25-17-10-5-4-6-11-17)24-14-15-8-7-9-16(13-15)19(20,21)22/h4-11,13H,2-3,12,14H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXVPWOJUYRELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326650
Record name 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338400-52-5
Record name 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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